molecular formula C10H15NOS B13196745 [1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](3-methylthiophen-2-yl)methanol

Cat. No.: B13196745
M. Wt: 197.30 g/mol
InChI Key: SRPPWCRDLGNGDM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropyl group, an aminomethyl group, and a thiophene ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable organometallic reagent.

Industrial Production Methods: Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine or even further to a methylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines, methylene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

  • Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Aminomethyl)cyclopropylmethanol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness:

  • The presence of the thiophene ring in 1-(Aminomethyl)cyclopropylmethanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its phenyl and furan analogs.
  • The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-methylthiophen-2-yl)methanol

InChI

InChI=1S/C10H15NOS/c1-7-2-5-13-8(7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3

InChI Key

SRPPWCRDLGNGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2(CC2)CN)O

Origin of Product

United States

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